![molecular formula C8H8BrCl B1273143 5-Bromo-2-chloro-m-xylene CAS No. 206559-40-2](/img/structure/B1273143.png)
5-Bromo-2-chloro-m-xylene
Overview
Description
5-Bromo-2-chloro-m-xylene, also known as 5-bromo-2-chloro-1,3-dimethylbenzene, is a chemical compound with the molecular formula C8H8BrCl . It is a solid or semi-solid or liquid at room temperature .
Synthesis Analysis
5-Bromo-2-chloro-m-xylene is used in the preparation of substituted 2,2’-bis (diphenylphosphanylmethyl)-1,1’-binaphthyl derivatives . It is also used to prepare o-tolyl-3,5-xylyl ether by reacting with o-cresol . A high-selectivity preparation method of 5-bromo-2-chlorobenzoic acid has been reported, which takes 2-chlorobenzoic acid as a raw material, and carries out monobromination reaction in an NBS/sulfuric acid system .Molecular Structure Analysis
The InChI code for 5-Bromo-2-chloro-m-xylene is 1S/C8H8BrCl/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3 . The Canonical SMILES is CC1=CC(=CC(=C1Cl)C)Br .Physical And Chemical Properties Analysis
5-Bromo-2-chloro-m-xylene has a molecular weight of 219.50 g/mol . It has a computed XLogP3-AA of 4 . It has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass are 217.94979 g/mol . The topological polar surface area is 0 Ų . It has a heavy atom count of 10 .Scientific Research Applications
Proteomics Research
5-Bromo-2-chloro-m-xylene: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound can be used as a specialty reagent in various proteomic applications, such as the identification and quantification of proteins and their modifications, interactions, and dynamics within a biological system.
Organic Synthesis
In organic chemistry, 5-Bromo-2-chloro-m-xylene serves as a building block for synthesizing more complex molecules. It’s particularly useful in the preparation of binaphthyl derivatives, which are important in creating chiral agents for asymmetric synthesis .
Safety and Hazards
5-Bromo-2-chloro-m-xylene is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Relevant Papers The relevant papers for 5-Bromo-2-chloro-m-xylene can be found at Sigma-Aldrich and ChemicalBook .
properties
IUPAC Name |
5-bromo-2-chloro-1,3-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTXUGAXFJNLQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370793 | |
Record name | 5-Bromo-2-chloro-m-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-m-xylene | |
CAS RN |
206559-40-2 | |
Record name | 5-Bromo-2-chloro-m-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-chloro-m-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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